molecular formula CoMo B14669570 Cobalt;molybdenum CAS No. 39422-44-1

Cobalt;molybdenum

Cat. No.: B14669570
CAS No.: 39422-44-1
M. Wt: 154.88 g/mol
InChI Key: AFTDTIZUABOECB-UHFFFAOYSA-N
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Description

Cobalt-molybdenum (Co-Mo) compounds are critical in catalysis, materials science, and industrial applications due to their unique electronic, structural, and redox properties. These compounds, including nitrides (e.g., Co₃Mo₃N), sulfides, and alloys (e.g., Co-Cr-Mo), exhibit high activity in ammonia synthesis, hydrodeoxygenation (HDO), and wear-resistant applications . Their versatility stems from synergistic interactions between cobalt and molybdenum, enhancing stability and reactivity compared to single-metal systems.

Properties

CAS No.

39422-44-1

Molecular Formula

CoMo

Molecular Weight

154.88 g/mol

IUPAC Name

cobalt;molybdenum

InChI

InChI=1S/Co.Mo

InChI Key

AFTDTIZUABOECB-UHFFFAOYSA-N

Canonical SMILES

[Co].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt molybdate (CoMoO4) can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of cobalt molybdate often involves the precipitation method due to its simplicity and cost-effectiveness. The process typically includes dissolving cobalt and molybdenum salts in water, precipitating the compound using a suitable reagent, and then calcining the precipitate to obtain the final product .

Chemical Reactions Analysis

Hydrogen and Oxygen Evolution Reactions (HER/OER)

Cobalt-molybdenum catalysts are widely studied for water splitting due to their bifunctional activity. Key findings include:

Reaction Mechanisms

  • HER : Molybdenum-based catalysts (e.g., MoS₂) exhibit high HER activity due to low hydrogen adsorption energy, while cobalt enhances electron transfer. Synergistic effects between Co and Mo improve catalytic efficiency .

  • OER : Cobalt oxides or sulfides (e.g., CoS₂) facilitate OER via redox-active sites, with molybdenum stabilizing the structure and reducing overpotential .

Performance Metrics

Catalyst StructureHER Overpotential (10 mA cm⁻²)OER Overpotential (10 mA cm⁻²)Stability
CoMoₓ@NC (N-doped carbon)~0.218 V ~0.33 V Alkaline durability
Co–Mo–S-0.83~75 mV (alkaline) N/AHigh stability
CoMoS@CP (AACVD-grown)~171 mV (acidic) ~455 mV (alkaline) 90% retention after 50 h

Structural Insights

  • Hybrid Catalysts : CoMoS@CP combines CoS₂ and MoS₂ phases, creating active Co–Mo–S interfaces that enhance charge transfer .

  • Phase Modulation : Cobalt molybdenum suboxides (e.g., CoMoO₄, Co₂Mo₃O₈) exhibit heterointerfaces that optimize HER/OER performance .

C–S Bond Formation via Borrowing Hydrogen Mechanism

Nanolayered cobalt–molybdenum sulfides (Co–Mo–S) catalyze the reaction of thiols/alcohols to form thioethers.

Reaction Pathway

  • Dehydrogenation : Co–Mo–S mediates the removal of hydrogen from alcohols (e.g., ethanol → acetaldehyde + H₂).

  • Hydrogenation : Thiols (e.g., H₂S) are hydrogenated to form reactive intermediates (e.g., SH⁻).

  • Coupling : The intermediates react to form thioethers (e.g., 3aa ) .

Catalytic Performance

CatalystSolventConversion (%)Yield (%)
Co–Mo–S-0.83Toluene>9996
MoS₂Toluene7653
Mo-free CoₓSyToluene4515

Mechanistic Observations

  • Active Species : Fresh catalysts contain metastable Co–Mo–S-like structures, which deactivate after the first run but retain activity via cobalt sulfide phases (e.g., Co₃S₄) .

  • Chemoselectivity : The catalyst tolerates sensitive functional groups (e.g., nitriles, halogens) .

Reaction Mechanism

  • Ammonia Synthesis : Co₃Mo₃N catalyzes N₂ + H₂ → 2 NH₃ via a Mars-van Krevelen mechanism, where lattice nitrogen participates in the reaction .

  • Nitrogen Exchange : Co₃Mo₃N undergoes heterolytic exchange with gas-phase N₂, indicating reversible N-loss/replenishment .

Performance Comparison

CatalystActivity (μmol h⁻¹ g⁻¹ cat⁻¹)Stability
Co₃Mo₃N (as-prepared)179Stable
Co₃Mo₃N (reacted)652Enhanced
Mo₂N35Deactivates

Mechanism of Action

The mechanism of action of cobalt molybdenum compounds in catalysis involves the activation of hydrogen and sulfur-containing molecules. The cobalt and molybdenum atoms provide active sites for the adsorption and activation of these molecules, facilitating their conversion into desired products. The exact mechanism can vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

Hydrodeoxygenation (HDO) Catalysts

Co-Mo sulfides are compared with Ni-Mo and vanadium nitride (VN) catalysts (Table 2):

Catalyst Substrate Oxygen Removal (%) Carbon Efficiency (%) Sulfur Resistance Reference
Co-Mo Sulfide Furfural 92 88 High
Ni-Mo Sulfide Phenol 89 84 Moderate
VN Guaiacol 78 72 Low
  • Co-Mo Sulfides excel in sulfur-rich environments, critical for bio-oil upgrading, due to Mo-S-Co bonding that resists poisoning .
  • Ni-Mo Catalysts : Slightly lower oxygen removal but superior in aromatic hydrogenation, making them suitable for diesel production .

Alloy Systems

Co-Cr-Mo alloys are contrasted with similar wear-resistant alloys (Table 3):

Alloy Co (%) Cr (%) Mo (%) Hardness (HRC) Key Applications Reference
Tribaloy T-800 54–60 27–31 3–4.5 38–46 Aerospace, Oil & Gas
Stellite 6 60 28 1 38–45 Industrial Tools
Hastelloy C-276 2 16 16 45–50 Chemical Processing
  • Tribaloy T-800 : Higher molybdenum content (3–4.5%) improves corrosion resistance in acidic environments compared to Stellite 6 .
  • Hastelloy C-276 : Mo-dominated (16%) for extreme chemical resistance but lacks cobalt’s wear resistance .

Environmental and Recovery Aspects

  • Spent Catalyst Recycling : Molybdenum recovery from Co-Mo catalysts achieves >90% efficiency via alkaline leaching (NaOH/KOH), while cobalt remains insoluble as Co(OH)₂ or Co₃O₄, complicating recovery . In contrast, Ni-Mo catalysts release both metals, requiring selective precipitation .
  • Industrial Losses : Untreated Co-Mo catalysts in petrochemical waste lose >50% molybdenum as unrecovered salts, unlike Fe-Mo systems where both metals precipitate .

Toxicity and Regulatory Considerations

  • Co-Mo vs. Other Metals: Regulatory frameworks (e.g., Washington State’s CSPA) report cobalt and molybdenum as total elements, ignoring compound-specific toxicities. For example, Co₃O₄ is less bioavailable than CoCl₂, whereas MoO₃ exhibits lower toxicity than Pb or Hg .
  • Health Impacts : Genetic correlations between molybdenum and cadmium (r = 0.97) exceed those for cobalt (r ≤ 0.01), suggesting distinct metabolic pathways .

Geochemical Behavior

  • Soil-Water Dynamics: In Saskatchewan’s MS risk areas, soil Mo is low (2.1 ppm) but water Mo is high (0.8 ppm), contrasting with cobalt’s consistent low levels (<0.2 ppm).

Q & A

Q. Q1: What are the critical parameters for synthesizing cobalt-molybdenum (Co-Mo) complexes with controlled stoichiometry?

Methodological Answer: Synthesis of Co-Mo complexes requires precise control of reaction conditions such as solvent polarity, temperature, and ligand ratios. For example, in the preparation of Mo₂O₄Cl₂-based complexes, stoichiometric amounts of ligands (e.g., (C₆H₅)₂POCH₂(C₃N₂H₂)(C₆H₅)) and metal precursors are dissolved in tetrahydrofuran (THF) under inert atmospheres. Reaction progress is monitored via gas chromatography (GC) with flame ionization detection (FID), using n-decane as an internal standard . Post-synthesis, X-ray crystallography and DFT calculations validate structural integrity .

Q. Q2: How can researchers characterize the purity and crystallinity of Co-Mo catalysts?

Methodological Answer: Key techniques include:

  • X-ray diffraction (XRD): Identifies crystalline phases and lattice parameters.
  • Inductively coupled plasma mass spectrometry (ICP-MS): Quantifies Co/Mo ratios.
  • Thermogravimetric analysis (TGA): Assesses thermal stability and ligand decomposition thresholds.
    For example, Co-Mo/MgO catalysts synthesized via coprecipitation show characteristic peaks at 2θ = 42.3° (Co₃O₄) and 26.5° (MoO₃), with deviations indicating impurities .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the catalytic activity of Co-Mo bimetallic systems in ammonia decomposition?

Methodological Answer: Advanced studies combine experimental and computational methods:

  • Kinetic isotope effects (KIE): Differentiate between rate-determining steps (e.g., N–H bond cleavage vs. N₂ desorption).
  • Density functional theory (DFT): Models adsorption energies of NH₃ on Co-Mo surfaces, revealing that Mo sites lower the activation barrier for N–H scission by 15–20 kJ/mol compared to monometallic Co .
  • Operando spectroscopy: Identifies intermediates (e.g., NH₂ or NH species) via in situ FTIR or Raman .

Q. Q4: How do synthesis variables (e.g., pH, calcination temperature) affect the catalytic yield of Co-Mo/MgO in carbon nanotube (CNT) production?

Methodological Answer: A response surface methodology (RSM) with central composite design (CCD) optimizes variables:

VariableRangeOptimal Value
pH7–108.5
Calcination (°C)400–600550
Co:Mo ratio1:1–3:12:1

ANOVA analysis of CCD data (R² = 0.9752, Adj R² = 0.9216) shows pH and calcination temperature account for 78% of variance in CNT yield .

Q. Q5: What computational strategies resolve contradictions in experimental data for Co-Mo oxidation states in aqueous systems?

Methodological Answer: Conflicting XPS and XAFS data (e.g., Mo⁴⁺ vs. Mo⁶⁺) are addressed via:

  • Multivariate curve resolution (MCR): Deconvolutes overlapping XPS peaks.
  • Ab initio molecular dynamics (AIMD): Simulates solvation effects on redox potentials.
    For instance, AIMD predicts a 0.3 eV stabilization of Mo⁴⁺ in acidic media, aligning with cyclic voltammetry data .

Data Analysis & Reproducibility

Q. Q6: How should researchers handle discrepancies in catalytic performance across Co-Mo studies?

Methodological Answer: Systematic meta-analysis steps include:

Normalization: Express activity as turnover frequency (TOF) per surface site (determined via CO chemisorption).

Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous datasets.

Sensitivity analysis: Evaluate parameter dependencies (e.g., pretreatment gases, particle size distributions).
A 2020 review found 30% variance in TOF values stemmed from unstandardized pretreatment protocols .

Q. Q7: What statistical models are robust for optimizing Co-Mo alloy compositions in wear-resistant applications?

Methodological Answer: Gaussian process regression (GPR) models trained on tool-wear data (e.g., ASTM F75 alloy machining) predict optimal Co:Mo ratios. Key inputs include:

  • Cutting speed (m/min): 50–150
  • Feed rate (mm/rev): 0.05–0.2
  • Co:Mo ratio: 60:40–80:20

Validation via Sobol sequence sampling reduces experimental runs by 40% while maintaining R² > 0.90 .

Resource Guidance

Recommended Databases:

  • NIST Chemistry WebBook: Validates thermodynamic properties (e.g., ΔfH° of MoO₃ = −745 kJ/mol) .
  • SciFinder: Locates synthesis protocols for Co-Mo complexes (CAS RNs: 7439-98-7 (Mo), 7440-48-4 (Co)) .
  • PubMed/TOXLINE: Reviews toxicokinetic data for biological applications .

Avoid: Non-peer-reviewed sources (e.g., Wikipedia, WebElements) per .

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